5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine 5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20360350
InChI: InChI=1S/C10H12N4/c1-8-5-10(11)13-14(8)7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H2,11,13)
SMILES:
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC20360350

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name 5-methyl-1-(pyridin-3-ylmethyl)pyrazol-3-amine
Standard InChI InChI=1S/C10H12N4/c1-8-5-10(11)13-14(8)7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H2,11,13)
Standard InChI Key RWZCTTVIMFTMOX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1CC2=CN=CC=C2)N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine features a pyrazole core substituted at three positions:

  • Position 1: A (pyridin-3-yl)methyl group, creating a nitrogen-rich benzyl-type substituent.

  • Position 3: A primary amine (-NH₂) group, enabling hydrogen bonding and nucleophilic reactivity.

  • Position 5: A methyl (-CH₃) group, influencing steric and electronic properties .

The pyridine ring at position 1 introduces aromatic π-system interactions, while the pyrazole core provides metabolic stability common to many pharmaceutical intermediates .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₂N₄
Average Mass188.234 g/mol
Monoisotopic Mass188.106196 Da
IUPAC Name3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Synthetic Pathways and Methodologies

Key Synthetic Strategies

While no direct synthesis protocol exists in public literature, analogous pyrazole derivatives suggest viable routes:

Cyclocondensation Approach

Reaction of β-keto amides with hydrazine derivatives under acidic conditions, followed by functional group modifications. The patent WO2015063709A1 demonstrates cyclization using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) to form pyrazole rings, which could be adapted for this compound:

  • Precursor Formation: React acetylacetone derivatives with pyridin-3-ylmethylhydrazine.

  • Cyclization: Use Lawesson’s reagent (0.5–1.2 eq) in toluene at 80–110°C to form the pyrazole core .

  • Amine Protection/Deprotection: Employ tert-butoxycarbonyl (Boc) groups to prevent side reactions during functionalization.

Industrial Considerations

  • Solvent Selection: Avoid pyridine due to toxicity; substitute with toluene or dichloromethane .

  • Purification: Crystallization from toluene/acetic acid mixtures yields >95% purity .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C based on analogous pyrazoles .

  • pH Sensitivity: The amine group (pKa ~9.5) protonates in acidic conditions, enhancing water solubility.

  • Hydrogen Bonding Capacity: Three hydrogen bond donors (two pyrazole N-H, one amine) and four acceptors .

Table 2: Predicted Solubility

SolventSolubility (mg/mL)
Water1.2 (pH 7)
Ethanol45.6
Dichloromethane22.3

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current analog synthesis yields 60–70%; microwave-assisted methods could enhance efficiency.

  • Green Chemistry: Replace toluene with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Biological Screening

Priority research areas include:

  • In Vitro Toxicity: HepG2 cell line assays for hepatic safety.

  • ADME Profiling: Caco-2 permeability and microsomal stability studies.

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